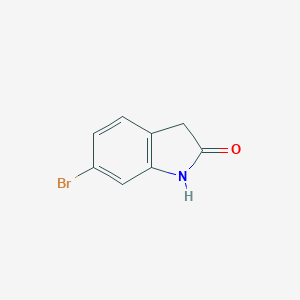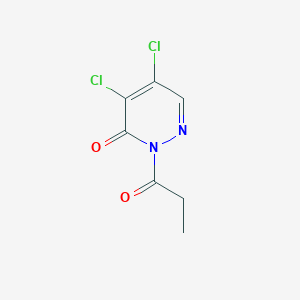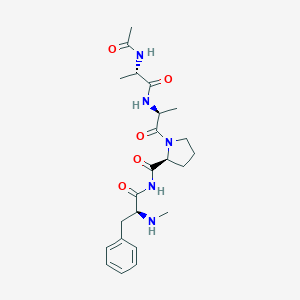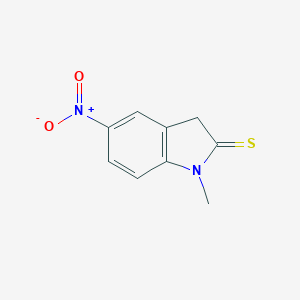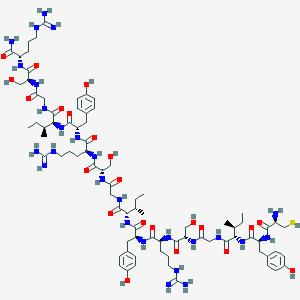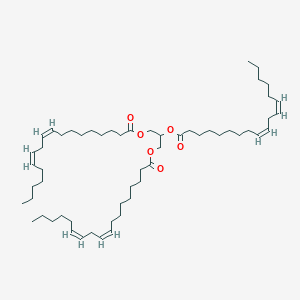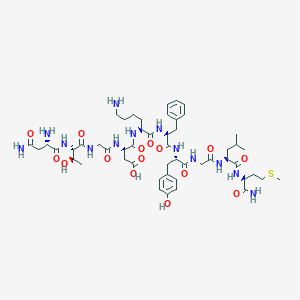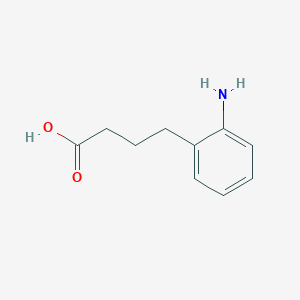![molecular formula C7H12O2S B126977 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone CAS No. 145475-20-3](/img/structure/B126977.png)
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone, also known as 2-Methyl-6-(2-oxoethyl)-1,3-dioxin-4-one, is an organic compound with the molecular formula C7H10O3S. It is a colorless liquid with a strong odor and is commonly used in chemical research.
Mécanisme D'action
The mechanism of action of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone is not well understood. However, studies have suggested that it may act as a reactive electrophile and undergo nucleophilic addition reactions with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can alter the structure and function of these biomolecules.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone can induce oxidative stress and DNA damage in cells. It can also cause cytotoxicity and apoptosis in various cell types. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of new compounds. However, its strong odor and potential toxicity can be a limitation for its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and the formation of adducts with cellular biomolecules. Additionally, research can be done on the synthesis of new compounds using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as a starting material.
Méthodes De Synthèse
The synthesis of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone involves the reaction of 2-methyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as the final product.
Applications De Recherche Scientifique
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone has a wide range of scientific research applications. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in chemical research as a starting material for the synthesis of new compounds with potential biological activities.
Propriétés
Numéro CAS |
145475-20-3 |
|---|---|
Nom du produit |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2S/c1-5-3-4-10-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |
Clé InChI |
VCGDCGXCMBGHID-IYSWYEEDSA-N |
SMILES isomérique |
C[C@@H]1CCS[C@@H](O1)C(=O)C |
SMILES |
CC1CCSC(O1)C(=O)C |
SMILES canonique |
CC1CCSC(O1)C(=O)C |
Synonymes |
Ethanone, 1-(6-methyl-1,3-oxathian-2-yl)-, (2R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



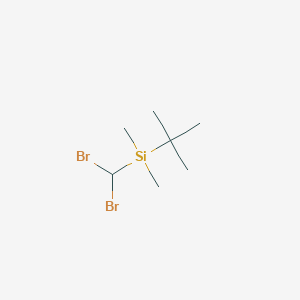

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

